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Compound of Interest

Compound Name: ZEN-3694

Cat. No.: B1191871

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the BET bromodomain inhibitor ZEN-3694's
performance with alternative therapies, supported by experimental data from published clinical
trials. The information is intended to provide an independent verification of the compound's
efficacy and mechanism of action.

Data Presentation: Comparative Efficacy of ZEN-
3694 Combination Therapies

The following tables summarize the quantitative data from clinical trials investigating ZEN-3694
in combination with other anti-cancer agents.

Table 1: ZEN-3694 and Enzalutamide in Metastatic
Castration-Resistant Prostate Cancer (NCRPC)

This table compares the efficacy of ZEN-3694 in combination with enzalutamide versus
enzalutamide alone in patients with mCRPC who have progressed on a prior androgen
receptor signaling inhibitor (ARSI).[1][2]
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. ZEN-3694 + Enzalutamide L. .
Endpoint . Clinical Trial
Enzalutamide Alone
Median Radiographic )
) Phase 1b/2a (Single
Progression-Free 9.0 months
: Arm)[1][3][4]
Survival (rPFS)
Composite Median _
) ) Phase 1b/2a (Single
Radiographic or 5.5 months

Clinical PFS Arm)lSIL4]

MCRPC with prior
] ] resistance to
Patient Population ] - Phase 1b/2a[3][4]
abiraterone and/or

enzalutamide

Number of Patients 75 - Phase 1b/2a[1][3]

A Phase 2b
randomized trial is
ongoing to directly
Note compare the
combination to

enzalutamide alone.

[1](2]5][6]

Table 2: ZEN-3694 and Talazoparib in Triple-Negative
Breast Cancer (TNBC)

This table presents the efficacy data for ZEN-3694 in combination with the PARP inhibitor
talazoparib in patients with metastatic TNBC without germline BRCA1/2 mutations. As this was
a single-arm study, no direct comparator is available from the trial.
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Endpoint ZEN-3694 + Talazoparib Clinical Trial
Objective Response Rate )
22% (all patients) Phase 1b/2[7][8]
(ORR)
32% (TNBC at diagnosis) Phase 1b/2[7][8][9]
Clinical Benefit Rate (CBR) 35% Phase 1b/2[7][8]
Median Duration of Response
24 weeks Phase 1b/2[7][8]
(DOR)
) ) Pretreated mTNBC with wild-
Patient Population Phase 1b/2[7]
type gBRCA1/2
Number of Patients 51 Phase 1b/2[7]
The combination is being
Note further evaluated in a Phase

2b extension.[9][10]

Table 3: ZEN-3694 and Abemaciclib in NUT Carcinoma

This table summarizes the preliminary findings for ZEN-3694 in combination with the CDK4/6
inhibitor abemaciclib in patients with NUT carcinoma. This is an ongoing Phase 1 trial focused
on safety and dose determination.
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Endpoint

ZEN-3694 + Abemaciclib

Clinical Trial

Status

Ongoing Phase 1

NCT05372640[11][12][13]

Primary Objective

Determine Maximum Tolerated
Dose (MTD) and
Recommended Phase 2 Dose
(RP2D)

NCT05372640[11]

Early Observations

The combination has shown
superior response rate and
duration of response
compared to single-agent BET
inhibitors in preclinical models

and early clinical findings.[14]

Patient Population

Metastatic or unresectable
NUT carcinoma, breast cancer,

and other solid tumors

NCT05372640[11][12][13]

Note

The FDA has granted this
combination Fast Track
Designation for previously
treated unresectable or

metastatic NUT carcinoma.[15]

Experimental Protocols
ZEN-3694 and Enzalutamide in mCRPC (Phase 1b/2a

Study)

o Study Design: This was a Phase 1b/2a, open-label, single-arm, dose-escalation and cohort-

expansion study.[3][4] The dose-escalation phase utilized a 3+3 design to determine the

MTD.[3][4]

o Patient Selection: Eligible patients had progressive mCRPC with documented resistance to

at least one ARSI (abiraterone and/or enzalutamide).[1][3][4]
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e Treatment Regimen: Patients received oral ZEN-3694 once daily in combination with the
standard dose of enzalutamide.[3][4] Dosing for ZEN-3694 ranged from 36 mg to 144 mg
daily.[1][3] The recommended Phase 2 dose was established at 96 mg daily.[16]

e Endpoint Assessment: The primary endpoint was the determination of the MTD.[17]
Secondary endpoints included radiographic progression-free survival (rPFS), objective
response rate (ORR), and pharmacodynamic markers.[17] Tumor assessments were
performed at baseline and every 8 weeks.

ZEN-3694 and Talazoparib in TNBC (Phase 1b/2 Study)

» Study Design: This was a Phase 1b dose-escalation study followed by a Phase 2 Simon 2-
stage single-arm expansion.[7][8]

» Patient Selection: Patients had metastatic TNBC without germline BRCA1/2 mutations and
had received at least one prior cytotoxic regimen for metastatic disease.[7]

e Treatment Regimen: Patients received oral ZEN-3694 once daily in combination with oral
talazoparib once daily in 28-day cycles.[7][8] The recommended Phase 2 dose was 48 mg of
ZEN-3694 and 0.75 mg of talazoparib.[7][8]

o Endpoint Assessment: The primary endpoint of the Phase 1b portion was safety and
determination of the RP2D.[7] The primary endpoint of the Phase 2 portion was the clinical
benefit rate (CBR).[7] Secondary endpoints included ORR and duration of response (DOR).

[7]

Mandatory Visualization
Signaling Pathway of ZEN-3694

The following diagram illustrates the mechanism of action of ZEN-3694. As a BET inhibitor, it
competitively binds to the bromodomains of BET proteins, preventing their interaction with
acetylated histones and transcription factors. This leads to the downregulation of key
oncogenes such as MYC.[1][18]
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Caption: Mechanism of action of ZEN-3694 as a BET inhibitor.

Experimental Workflow for a Phase 1b/2a Clinical Trial

This diagram outlines a typical workflow for a Phase 1b/2a clinical trial, such as the study of
ZEN-3694 in combination with enzalutamide in mCRPC.

Phase 1b: Dose Escalati
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Caption: A typical experimental workflow for a Phase 1b/2a clinical trial.

Logical Relationship: ZEN-3694 and PARP Inhibitor
Synergy

This diagram illustrates the synergistic relationship between ZEN-3694 and PARP inhibitors like
talazoparib in homologous recombination proficient tumors. ZEN-3694 downregulates genes
involved in homologous recombination repair, inducing a "BRCA-like" phenotype and
sensitizing cancer cells to PARP inhibition.[7][18]
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Caption: Synergistic effect of ZEN-3694 and PARP inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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